molecular formula C15H14N2O6S B7476741 3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid

3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid

Cat. No. B7476741
M. Wt: 350.3 g/mol
InChI Key: MJOBUQQYRCVDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNBA is a sulfonamide derivative that belongs to the family of benzoic acid derivatives. It is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in animal models. This compound has also been found to reduce fever in animal models. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards COX enzymes.

Advantages and Limitations for Lab Experiments

3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid is a useful tool for studying the role of COX enzymes in the inflammatory response. Its selectivity towards COX enzymes makes it a valuable compound for studying the specific mechanisms involved in inflammation and pain. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid. One area of interest is the development of this compound derivatives with improved solubility and stability. Another potential direction is the investigation of this compound's potential as a diagnostic tool for Alzheimer's disease. Additionally, this compound's anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of inflammatory conditions and pain.

Synthesis Methods

The synthesis of 3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid involves the reaction of 2-methyl-5-nitroaniline with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then subjected to a reaction with 3-methyl-4-aminobenzoic acid in the presence of acetic anhydride and a catalyst to yield this compound.

Scientific Research Applications

3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

3-methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-9-3-5-12(17(20)21)8-14(9)24(22,23)16-13-6-4-11(15(18)19)7-10(13)2/h3-8,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBUQQYRCVDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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